![molecular formula C10H14ClNS2 B6176078 methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride CAS No. 2624138-01-6](/img/no-structure.png)

methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

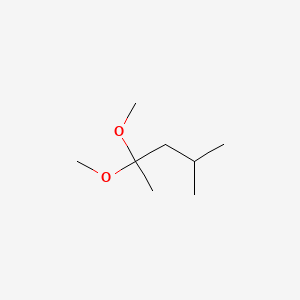

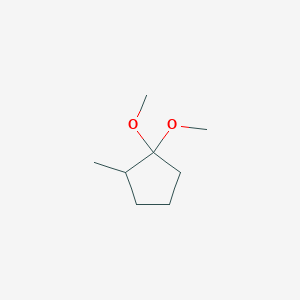

“Methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride” is a chemical compound that is structurally related to amphetamine where the phenyl ring has been replaced by thiophene . It has similar stimulant effects to amphetamine but with around one third the potency . It is an off-white to light yellow powder or crystals .

Synthesis Analysis

The synthesis of thiophene derivatives involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of this compound is likely to be similar to that of methiopropamine, which is an organic compound structurally related to methamphetamine . The molecule consists of a thiophene group with an alkyl amine substituent at the 2-position .Chemical Reactions Analysis

Thiopropamine is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .Mécanisme D'action

Orientations Futures

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thus, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride' involves the reaction of 2-bromo-1-(thieno[3,2-b]thiophen-2-yl)propan-1-one with methylamine followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-bromo-1-(thieno[3,2-b]thiophen-2-yl)propan-1-one", "Methylamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2-bromo-1-(thieno[3,2-b]thiophen-2-yl)propan-1-one is reacted with excess methylamine in anhydrous ethanol at reflux temperature for 24 hours.", "Step 2: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.", "Step 3: The resulting solid is dissolved in water and hydrochloric acid is added dropwise until the pH of the solution reaches 2-3.", "Step 4: The resulting precipitate is filtered, washed with water, and dried under vacuum to obtain the final product, methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride." ] } | |

Numéro CAS |

2624138-01-6 |

Nom du produit |

methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride |

Formule moléculaire |

C10H14ClNS2 |

Poids moléculaire |

247.8 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.